9,10-dioxoanthracene-1,6-disulfonic acid
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Overview
Description
9,10-dioxoanthracene-1,6-disulfonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 6 positions of the anthracene ring system. This compound is known for its applications in various fields, including dye synthesis, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioxoanthracene-1,6-disulfonic acid typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of anthraquinone with sulfuric acid, which introduces sulfonic acid groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often employs similar sulfonation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperatures to facilitate the sulfonation reaction .
Chemical Reactions Analysis
Types of Reactions: 9,10-dioxoanthracene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
9,10-Dihydro-9,10-dioxoanth
Properties
CAS No. |
14486-58-9 |
---|---|
Molecular Formula |
C14H8O8S2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Key on ui other cas no. |
14486-58-9 |
Origin of Product |
United States |
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